An In-Depth Technical Guide to N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine Hydrochloride)
An In-Depth Technical Guide to N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine Hydrochloride)
Introduction
N-propylpiperidine-2-carboxamide hydrochloride, more commonly known in the pharmaceutical field as Ropivacaine hydrochloride, is a potent, long-acting local anesthetic of the amide type.[1][2] It is the hydrochloride salt of ropivacaine and is utilized extensively for surgical anesthesia and acute pain management.[3][4] This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of Ropivacaine hydrochloride, designed for researchers, scientists, and professionals in drug development. The narrative delves into the synthesis, physicochemical characteristics, analytical methodologies, and the pharmacological profile of this compound, offering field-proven insights into its scientific foundation.
Chemical Identity and Structure
Ropivacaine hydrochloride is the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate.[5] The presence of a chiral center in the piperidine ring results in two enantiomers; however, ropivacaine is formulated as the pure S-(-)-enantiomer, a decision driven by the desire to improve the safety profile, particularly concerning cardiotoxicity, compared to its racemic predecessor, bupivacaine.[5][6]
The molecular structure consists of a hydrophilic piperidine ring containing a tertiary amine, linked via an amide bond to a lipophilic aromatic ring (2,6-dimethylphenyl). This amphipathic nature is crucial for its mechanism of action, allowing it to penetrate nerve membranes and bind to its target.[7]
IUPAC Name: (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride[1] Molecular Formula: C₁₇H₂₇ClN₂O[1] Molecular Weight: 310.9 g/mol [1]
Physicochemical Properties
The physicochemical properties of Ropivacaine hydrochloride are fundamental to its formulation, stability, and pharmacokinetic profile. It is a white to off-white crystalline powder.[2] A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 310.9 g/mol | [1] |
| Melting Point | 267-269°C | [2] |
| pKa | 8.07 - 8.2 | [2][5] |
| Solubility in Water | 53.8 mg/mL at 25°C | [5] |
| Appearance | White to off-white powder | [2] |
| Storage Condition | 2-8°C | [2] |
The pKa of ropivacaine is a critical determinant of its onset of action. At physiological pH, a portion of the molecule exists in its uncharged, lipid-soluble base form, which can readily cross the nerve cell membrane.[8] Once inside the neuron, the intracellularly lower pH favors the protonated, active form, which then binds to the sodium channel.[8]
Synthesis and Manufacturing
The synthesis of Ropivacaine hydrochloride involves a multi-step process. A common synthetic route begins with 2-piperidinecarboxylic acid. The synthesis can be generally described by the following key transformations:
-
Protection and Halogenation: The synthesis often starts with the protection of the secondary amine of 2-piperidinecarboxylic acid, followed by conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, through halogenation.[9]
-
Amidation: The resulting activated piperidine derivative is then reacted with 2,6-dimethylaniline to form the crucial amide linkage.[9]
-
N-Alkylation: The protecting group on the piperidine nitrogen is removed, and the secondary amine is subsequently alkylated with a propyl group, typically using a propyl halide.
-
Salt Formation: Finally, the free base of ropivacaine is treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.[10]
This process yields the S-enantiomer, which is the active pharmaceutical ingredient.[3] The synthesis aims for high purity and yield, with the final product meeting stringent quality standards for pharmaceutical use.[9]
Analytical Methodologies
The quality control and pharmacokinetic monitoring of Ropivacaine hydrochloride rely on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for its quantification and purity assessment.[4][11]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Principle: Reversed-phase HPLC separates Ropivacaine hydrochloride from its impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector.[12]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Ropivacaine hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a few mL of methanol, sonicate to degas, and make up the volume with the diluent (mobile phase).[4]
-
Working Standard Solution (100 µg/mL): Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask and dilute to the mark with the diluent.[4]
-
Sample Solution: Prepare the sample to a similar concentration as the working standard solution using the diluent. For instance, if analyzing an injection, dilute it accordingly.[4]
-
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) column (e.g., 250 x 4.0 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2.0). The exact ratio should be optimized for ideal separation.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 239 nm.[12]
-
Injection Volume: 20 µL.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Ropivacaine hydrochloride peak based on its retention time, which should match that of the reference standard.
-
Quantify the amount of Ropivacaine hydrochloride in the sample by comparing its peak area to that of the standard.
-
Assess purity by identifying and quantifying any impurity peaks.
-
Rationale for Experimental Choices: The choice of a C18 column provides excellent retention and separation for the moderately nonpolar Ropivacaine molecule. The acidic mobile phase ensures that the tertiary amine in the piperidine ring is protonated, leading to sharp, symmetrical peaks. UV detection at 239 nm offers good sensitivity for the aromatic ring in the molecule.[12]
Pharmacology and Mechanism of Action
Ropivacaine hydrochloride is a local anesthetic that reversibly blocks nerve impulse generation and conduction.[1] Its primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal membrane.[1][13]
Mechanism of Action:
-
Membrane Permeation: The uncharged base form of Ropivacaine hydrochloride diffuses across the nerve cell membrane into the axoplasm.
-
Ionization: Inside the neuron, the lower intracellular pH promotes the formation of the protonated, cationic form of the molecule.
-
Sodium Channel Blockade: The active cationic form of ropivacaine binds to the intracellular side of the voltage-gated sodium channels. This binding stabilizes the channels in their inactive state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[3][5]
This blockade of sodium channels leads to a reversible loss of sensation in the area supplied by the affected nerves.[1] The differential blockade of sensory and motor nerve fibers is a notable characteristic of ropivacaine, with a greater effect on sensory nerves at lower concentrations.
Safety and Handling
Ropivacaine hydrochloride is intended for laboratory research and pharmaceutical use only and should be handled by trained professionals.[14] It is harmful if swallowed and can cause serious eye damage.[15] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling the compound.[2]
Conclusion
N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine hydrochloride) is a well-characterized local anesthetic with a favorable safety and efficacy profile. Its chemical properties, including its stereochemistry and physicochemical characteristics, are intricately linked to its pharmacological activity. The analytical methods described herein provide a framework for ensuring its quality and for conducting further research. This guide offers a foundational understanding for scientists and researchers working with this important pharmaceutical compound.
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